molecular formula C4H9ClO2 B146280 Chloroacetaldehyde dimethyl acetal CAS No. 97-97-2

Chloroacetaldehyde dimethyl acetal

Cat. No.: B146280
CAS No.: 97-97-2
M. Wt: 124.56 g/mol
InChI Key: CRZJPEIBPQWDGJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloroacetaldehyde dimethyl acetal, also known as Dimethylchloroacetal or 2-Chloro-1,1-dimethoxyethane, is a versatile building block in organic chemistry . It is commonly employed in the production of pharmaceuticals, agrochemicals, and fragrance compounds . The primary targets of this compound are the enzymes used for activation and transformation of vinyl chloride .

Mode of Action

The compound is highly reactive and can undergo various reactions, such as nucleophilic addition and substitution . Less reactive chloroacetaldehyde derivatives like this compound hydrolyze in acidic conditions to give chloroacetaldehyde, which may then quickly react with other reagents .

Biochemical Pathways

The compound is involved in the degradation pathway of 1,2-dichloroethane, which initially converts to chloroethanol . It also plays a role in the introduction of O - (2,2-dimethoxyethyl) groups into amylose, dextran, and a linear (1→3)-β-D-glucan .

Pharmacokinetics

Its solubility in water (52 g/l at 20 ºc) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific application. For instance, in the pharmaceutical industry, it can be used to synthesize various drugs, affecting their molecular structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it hydrolyzes in acidic conditions . Also, it should be stored in a flammables area, indicating that it is sensitive to heat and sparks . Its reactivity and stability can also be affected by moisture .

Biochemical Analysis

Biochemical Properties

Chloroacetaldehyde dimethyl acetal plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with hydroxythiol, forming hydroxy acetal . This reaction is crucial in the synthesis of certain pharmaceuticals. Additionally, this compound can hydrolyze in acidic conditions to produce chloroacetaldehyde, which can further react with other biomolecules . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to interact with nucleophilic sites on biomolecules, potentially leading to modifications in protein function and gene expression . These interactions can result in changes in cellular metabolism and signaling pathways, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids . This alkylation can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce changes in gene expression by modifying DNA or RNA . These molecular interactions are fundamental to understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under certain conditions, such as exposure to moisture or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and protein activity . These temporal effects are important for researchers to consider when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects have been observed at high doses, including damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized to chloroacetaldehyde, which can further participate in various biochemical reactions . The compound interacts with enzymes such as dehydrogenases and transferases, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within cells can influence its biochemical effects, as it may target specific cellular compartments or organelles . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects

Preparation Methods

Chloroacetaldehyde dimethyl acetal can be synthesized through several methods:

Comparison with Similar Compounds

Chloroacetaldehyde dimethyl acetal can be compared with other similar compounds such as:

    Chloroacetaldehyde Diethyl Acetal: Similar in structure but with ethoxy groups instead of methoxy groups.

    Bromoacetaldehyde Dimethyl Acetal: Similar but with a bromine atom instead of chlorine.

    Aminoacetaldehyde Dimethyl Acetal: Contains an amino group instead of a chlorine atom.

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the different substituents attached to the acetaldehyde moiety .

Properties

IUPAC Name

2-chloro-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZJPEIBPQWDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059157
Record name Ethane, 2-chloro-1,1-dimethoxy-
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Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97-97-2
Record name Chloroacetaldehyde dimethyl acetal
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Record name 2-Chloro-1,1-dimethoxyethane
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Record name 2-Chloro-1,1-dimethoxyethane
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Record name Ethane, 2-chloro-1,1-dimethoxy-
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Record name Ethane, 2-chloro-1,1-dimethoxy-
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Record name 2-chloro-1,1-dimethoxyethane
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Record name 2-CHLORO-1,1-DIMETHOXYETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of Chloroacetaldehyde dimethyl acetal?

A1: this compound serves as a crucial building block in synthesizing diverse compounds:

  • Aminoacetaldehyde dimethyl acetal Synthesis: It reacts with ammonia under high pressure to yield aminoacetaldehyde dimethyl acetal []. This intermediate is further utilized in the multi-step synthesis of praziquantel, an antiparasitic drug [].
  • 2,4-diphenyloxazoline Derivatives: this compound acts as a key starting material in the multi-step synthesis of novel 2,4-diphenyloxazoline compounds, some exhibiting acaricidal activity against spider mites [].
  • Polymer Chemistry: It acts as a terminating agent in the anionic polymerization of butadiene, introducing aldehyde functionality at the polymer chain end. Subsequent hydrogenation yields telechelic polyolefins with terminal alcohol groups []. These modified polymers can then be further functionalized, for example, by reacting them with antioxidants, UV stabilizers, or optical brighteners, to create tailored polymer additives [].

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound possesses a reactive chloroalkyl group (–CH2Cl) and a protected aldehyde group as a dimethyl acetal.

  • Nucleophilic Substitution: The chloroalkyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, as seen in its reaction with ammonia to form aminoacetaldehyde dimethyl acetal [].
  • Protected Aldehyde: The dimethyl acetal group serves as a protecting group for the aldehyde functionality. This allows for selective reactions at other sites in the molecule without affecting the aldehyde. This protection is crucial in multi-step syntheses where the aldehyde is introduced at a later stage, like in the synthesis of praziquantel [].

Q3: How is this compound used in the development of novel materials?

A4: Research highlights its use in synthesizing hypercrosslinked ionic polymers []. These polymers act as efficient catalysts for carbon dioxide (CO2) cycloaddition reactions. This application underscores the potential of this compound in developing materials relevant to sustainable chemistry and CO2 capture technologies.

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